molecular formula C3F6O B072791 Trifluoromethyl trifluorovinyl ether CAS No. 1187-93-5

Trifluoromethyl trifluorovinyl ether

Cat. No. B072791
CAS RN: 1187-93-5
M. Wt: 166.02 g/mol
InChI Key: BLTXWCKMNMYXEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl trifluorovinyl ether involves the formation of trifluorovinyl ethers (TFVEs) from corresponding sodium alkoxide and hexafluoropropene oxide, leading to various ethers with oligoether, methyl, ethyl, isopropyl, and tert-butyl groups. The mechanism of TFVE formation from trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionates has been explored, showing the importance of the sodium alkoxide ring opening and the thermolysis process for producing TFVEs in significant yields (Lousenberg & Shoichet, 1997).

Molecular Structure Analysis

The molecular structure of trifluoromethyl trifluorovinyl ether plays a crucial role in its reactivity and physical properties. Studies on the molecular structure have focused on the absorption characteristics and polymerization potential of the ether, highlighting the impact of substituents on the trifluorovinyl group's behavior and the formation of halogen addition products (Okuhara, Baba, & Kojima, 1962).

Chemical Reactions and Properties

Trifluoromethyl trifluorovinyl ether undergoes various chemical reactions, including cyclodimerization and reactions with bases, demonstrating its versatility. The reactivity towards base attack, including the synthesis of trifluorovinyllithium and the stability of the resulting anions, has been examined, revealing insights into the compound's behavior in different conditions (Burdon, Coe, Haslock, & Powell, 1999).

Physical Properties Analysis

The physical properties of trifluoromethyl trifluorovinyl ether, such as solubility, thermal stability, and glass-transition temperatures, have been studied to understand its suitability for various applications. Novel TFVE polymers and copolymers with enhanced processability and solubility in organic solvents have been prepared, showcasing the potential for industrial and scientific use (Yuan & Shoichet, 1999).

Chemical Properties Analysis

The chemical properties of trifluoromethyl trifluorovinyl ether, including its reactivity and functional group transformations, are critical for its application in synthesis and polymerization. Research on the deprotection strategies for trifluoroethyl (TFE) ethers and the synthesis of highly fluorinated trifluorovinyl aryl ether monomers has provided valuable insights into the compound's chemical behavior and its potential as a monomer for optical waveguide applications (Yang & Njardarson, 2013; Wong, Ma, Jen, Barto, & Frank, 2003).

Scientific Research Applications

  • Optical Waveguide Applications : Trifluoromethyl trifluorovinyl ether is used to synthesize perfluorocyclobutane (PFCB) aromatic ether polymers, which exhibit properties suitable for low loss optical waveguides. These polymers have low optical loss, high thermal stability, good solvent resistance, and low surface roughness, making them ideal for this application (Wong et al., 2003).

  • Synthesis of Functionalized Aromatic Trifluorovinyl Ethers : It is used in the synthesis of a variety of p-substituted aromatic trifluorovinyl ether compounds, which are useful as monomers for traditional step-growth polymerization methods. This synthesis demonstrates the functional group transformation tolerance of the fluorovinyl ether (Spraul et al., 2006).

  • Integrated Optics Applications : Novel ester-containing aryl trifluorovinyl ether monomers are synthesized for the development of PFCB aromatic ether polymers. These polymers, characterized by their desirable properties, are suitable for low optical loss waveguide applications. They have tunable refractive indexes, good processability, and are resistant to solvents (Wong et al., 2004).

  • Medicinal and Agricultural Chemistry : Fluoroalkyl amino reagents developed from trifluoromethyl trifluorovinyl ether are used for introducing the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. This has significant applications in medicinal and agricultural chemistry (Schmitt et al., 2017).

  • Preparation of Alkyl Trifluorovinyl Ethers and Related Compounds : This compound is also involved in the preparation of various trifluorovinyl ethers which show potential for polymerization and other chemical reactions. Their unique properties like C=C absorption at specific wavelengths make them of interest in material science (Okuhara et al., 1962).

Safety And Hazards

Trifluoromethyl trifluorovinyl ether is extremely flammable and contains gas under pressure; it may explode if heated . It is harmful if inhaled . Vapors may cause dizziness or asphyxiation without warning . Some may be irritating if inhaled at high concentrations . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite . Fire may produce irritating and/or toxic gases .

properties

IUPAC Name

1,1,2-trifluoro-2-(trifluoromethoxy)ethene
Source PubChem
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InChI

InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXWCKMNMYXEA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(F)(F)F)F
Source PubChem
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Molecular Formula

C3F6O
Record name PERFLUORO(METHYLVINYL ETHER)
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Related CAS

50675-08-6
Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID3051599
Record name Trifluoro(trifluoromethoxy)ethylene
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Molecular Weight

166.02 g/mol
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Physical Description

Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor
Record name PERFLUORO(METHYLVINYL ETHER)
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Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-
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Product Name

Trifluoromethyl trifluorovinyl ether

CAS RN

1187-93-5
Record name PERFLUORO(METHYLVINYL ETHER)
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Record name Perfluoro(methyl vinyl ether)
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Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-
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Record name Trifluoro(trifluoromethoxy)ethylene
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Record name Trifluoro(trifluoromethoxy)ethylene
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Record name PERFLUORO(METHYL VINYL ETHER)
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Synthesis routes and methods

Procedure details

dehalocarbonylating an intermediate mixture comprising 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionic acid fluoride (PMPF) and 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)propionic acid fluoride (PEPF) formed in step (a) to form a product mixture comprising perfluoromethyl perfluorovinyl ether (PMVE) and perfluoroethyl perfluorovinyl ether (PEVE).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethyl trifluorovinyl ether
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Trifluoromethyl trifluorovinyl ether
Reactant of Route 3
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